3-Iodo-2-(tetrahydro-pyran-4-yloxy)-pyridine
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Overview
Description
3-Iodo-2-(tetrahydro-pyran-4-yloxy)-pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an iodine atom at the third position and a tetrahydro-pyran-4-yloxy group at the second position of the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(tetrahydro-pyran-4-yloxy)-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-pyridine and tetrahydro-pyran.
Iodination: The iodination of 2-hydroxy-pyridine is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the third position of the pyridine ring.
Etherification: The next step involves the etherification of the iodinated pyridine with tetrahydro-pyran. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-(tetrahydro-pyran-4-yloxy)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, lithium aluminum hydride, or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
3-Iodo-2-(tetrahydro-pyran-4-yloxy)-pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Iodo-2-(tetrahydro-pyran-4-yloxy)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine: This compound is similar in structure but has an amine group at the fourth position instead of an oxy group at the second position.
2-Iodo-3-(tetrahydro-pyran-4-yloxy)-pyridine: This compound has the iodine and oxy groups swapped in positions compared to 3-Iodo-2-(tetrahydro-pyran-4-yloxy)-pyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-iodo-2-(oxan-4-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIMFNKIQRSPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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